MK204
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Overview
Description
MK204 is a potent and selective inhibitor of the enzyme aldo-keto reductase family member 1B10 (AKR1B10). This enzyme is overexpressed in several types of cancer, particularly hepatocellular carcinoma, and is associated with drug resistance . This compound is also known to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetes research .
Preparation Methods
The synthesis of MK204 involves multiple steps, starting with the preparation of the core structure, 2-[5-chloro-2-[[[(2,3,4,5,6-pentabromophenyl)methyl]amino]carbonyl]phenoxy]-acetic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification systems .
Chemical Reactions Analysis
MK204 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can undergo substitution reactions, particularly involving the halogen atoms in its structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MK204 has several scientific research applications:
Chemistry: Used as a probe to study enzyme inhibition and selectivity.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity.
Mechanism of Action
MK204 exerts its effects by binding to the active site of AKR1B10, forming strong halogen bonds with the protein. This binding inhibits the enzyme’s activity, preventing it from catalyzing its normal reactions. The molecular targets involved include specific amino acid residues in the enzyme’s active site, which interact with this compound through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
MK204 is unique due to its high selectivity for AKR1B10 compared to other similar compounds. Some similar compounds include:
Fidarestat: Another aldose reductase inhibitor with different selectivity profiles.
Zopolrestat: Known for its inhibitory effects on aldose reductase but with less selectivity for AKR1B10.
MK184: Shares structural similarities with this compound but differs in its binding affinity and selectivity.
This compound’s uniqueness lies in its ability to selectively inhibit AKR1B10 while maintaining a high degree of potency, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
CAS No. |
1959605-73-2 |
---|---|
Molecular Formula |
C16H9Br5ClNO4 |
Molecular Weight |
714.22 |
IUPAC Name |
2-[5-chloro-2-[(2,3,4,5,6-pentabromophenyl)methylcarbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25) |
InChI Key |
QYSFXUVFRUYJCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK204; MK 204; MK-204 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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